molecular formula C11H9N3O B11902176 [2,3'-Bipyridine]-5'-carboxamide CAS No. 1346686-51-8

[2,3'-Bipyridine]-5'-carboxamide

Cat. No.: B11902176
CAS No.: 1346686-51-8
M. Wt: 199.21 g/mol
InChI Key: AACJFDRRQVKDAC-UHFFFAOYSA-N
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Description

[2,3’-Bipyridine]-5’-carboxamide: is an organic compound that belongs to the bipyridine family. Bipyridines are a group of compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of a carboxamide group at the 5’ position of the 2,3’-bipyridine structure. Bipyridines are known for their ability to act as ligands in coordination chemistry, forming complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of [2,3’-Bipyridine]-5’-carboxamide typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling , which involves the reaction of 2-pyridyl zinc bromide with 2-bromopyridine derivatives in the presence of a palladium catalyst . This reaction can be enhanced by microwave irradiation, significantly reducing the reaction time .

Industrial Production Methods:

Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions . These methods include Suzuki, Stille, and Ullmann couplings, which are known for their efficiency in forming carbon-carbon bonds . The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process.

Scientific Research Applications

Chemistry:

In chemistry, [2,3’-Bipyridine]-5’-carboxamide is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which are studied for their optical and electronic properties .

Biology:

In biological research, bipyridine derivatives are explored for their potential as biologically active molecules. They are investigated for their ability to interact with biological targets and modulate biological processes .

Medicine:

In medicine, bipyridine derivatives like [2,3’-Bipyridine]-5’-carboxamide are studied for their potential therapeutic applications. They are evaluated for their ability to act as inhibitors of specific enzymes or receptors, which could lead to the development of new drugs .

Industry:

In industry, bipyridine derivatives are used as ligands in catalytic processes. They are employed in the synthesis of fine chemicals and pharmaceuticals, where their ability to coordinate with metal centers enhances the efficiency of catalytic reactions .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness:

[2,3’-Bipyridine]-5’-carboxamide is unique due to the presence of the carboxamide group at the 5’ position, which can influence its chemical reactivity and coordination properties. This structural feature distinguishes it from other bipyridine derivatives and can lead to different applications in scientific research and industry .

Properties

CAS No.

1346686-51-8

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

5-pyridin-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C11H9N3O/c12-11(15)9-5-8(6-13-7-9)10-3-1-2-4-14-10/h1-7H,(H2,12,15)

InChI Key

AACJFDRRQVKDAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

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